molecular formula C16H19NO4 B1201016 Benzoylecgonine CAS No. 519-09-5

Benzoylecgonine

Cat. No.: B1201016
CAS No.: 519-09-5
M. Wt: 289.33 g/mol
InChI Key: GVGYEFKIHJTNQZ-RFQIPJPRSA-N
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Mechanism of Action

Target of Action

Benzoylecgonine is a primary metabolite of cocaine . It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . It is pharmacologically inactive It can be detected in various biological samples, such as blood and hair , and is often used in drug tests to identify cocaine use .

Mode of Action

It is the result of the body’s metabolic processes breaking down cocaine .

Biochemical Pathways

This compound is formed in the liver by the metabolism of cocaine by hydrolysis, catalyzed by carboxylesterases . Approximately 45% of cocaine is hydrolyzed to this compound by carboxylesterase-1 (CE-1) in the liver .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to its formation and elimination. It is formed in the liver by the metabolism of cocaine and is subsequently excreted in the urine .

Result of Action

While this compound itself is pharmacologically inactive , it is a marker of cocaine use and can have significant implications in a forensic context . It has been associated with vasoconstriction in human coronary and cat cerebral arteries .

Action Environment

Environmental factors can influence the detection and impact of this compound. For example, it has been found in drinking water supplies , indicating its persistence in the environment after excretion. Its presence in the environment can be used to estimate the prevalence of cocaine use in a population . Preliminary studies show that this compound has potential toxicity issues in ecological systems .

Biochemical Analysis

Biochemical Properties

Benzoylecgonine plays a significant role in biochemical reactions as a metabolite of cocaine. It is formed in the liver by the metabolism of cocaine through hydrolysis, catalyzed by carboxylesterases . This compound interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is carboxylesterase, which hydrolyzes cocaine into this compound and other metabolites .

Cellular Effects

This compound affects various types of cells and cellular processes. Although it is pharmacologically inactive, its presence indicates the prior use of cocaine, which has significant cellular effects. Cocaine influences cell function by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in altered cell signaling pathways, gene expression, and cellular metabolism. This compound itself does not directly influence these processes but serves as a marker for cocaine exposure.

Molecular Mechanism

The molecular mechanism of this compound involves its formation from cocaine through enzymatic hydrolysis. Carboxylesterases catalyze the hydrolysis of cocaine, resulting in the production of this compound . This process does not involve direct binding interactions with other biomolecules, enzyme inhibition, or activation. Instead, this compound is a byproduct of the metabolic breakdown of cocaine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. This compound is relatively stable and can be detected in biological samples such as urine and blood for an extended period after cocaine use . Its stability makes it a reliable marker for detecting cocaine use in forensic and clinical toxicology. Long-term effects on cellular function are primarily related to the parent compound, cocaine, rather than this compound itself.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of cocaine result in increased levels of this compound in the body . While this compound itself is not toxic, the parent compound, cocaine, can have toxic and adverse effects at high doses. These effects include cardiovascular complications, neurotoxicity, and behavioral changes. This compound serves as an indicator of the extent of cocaine exposure in these studies.

Metabolic Pathways

This compound is involved in the metabolic pathways of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . The primary metabolic pathway involves the conversion of cocaine to this compound and other metabolites such as ecgonine methyl ester . These metabolites are then excreted from the body through urine.

Transport and Distribution

This compound is transported and distributed within cells and tissues following its formation from cocaine. It is primarily excreted in the urine, making it a useful marker for detecting cocaine use . The transport and distribution of this compound within the body are influenced by its hydrophilic nature, allowing it to be readily excreted through the renal system.

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, where it is formed from cocaine through enzymatic hydrolysis . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, it is rapidly excreted from the body through the renal system.

Chemical Reactions Analysis

Types of Reactions: Benzoylecgonine undergoes hydrolysis, where the ester bond is broken down to form ecgonine and benzoic acid . It is also subject to oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: Hydrolysis of this compound typically involves water and carboxylesterases . Oxidation and reduction reactions may involve common reagents such as hydrogen peroxide or sodium borohydride, respectively.

Major Products Formed: The primary products formed from the hydrolysis of this compound are ecgonine and benzoic acid .

Properties

IUPAC Name

(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGYEFKIHJTNQZ-RFQIPJPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046758
Record name Benzoylecgonine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-09-5
Record name Benzoylecgonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzoylecgonine
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Record name Benzoylecgonine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01515
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Record name Benzoylecgonine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-benzoylecgonine
Source European Chemicals Agency (ECHA)
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Record name BENZOYLECGONINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Plasma samples were aliquoted and non-radioactive cocaine, benzoyl ecgonine, and norcocaine were added in order to assist in the UV visualization of the compounds. Samples were then applied to silica TLC plates which were developed in two solvent systems: methanol, chloroform, and triethylamine (3:1:0.1); and ethyl acetate, methanol, water, and concentrated ammonia (85:10:3:1). Metabolites were identified by reference to control compounds run on the same plates. The bands were scraped off the plates and 3H-containing compounds were detected through scintillation counting. From the counts obtained the amount of cocaine, benzoyl ecgonine, benzoic acid, and norcocaine as percent of total counts was determined. The total radioactivity in the plasma was determined by scintillation counting of whole plasma. Benzoic acid is detected as a metabolite when cocaine degrades into ecgonine methyl ester and benzoic acid, and so is equimolar to the ecgonine methyl ester metabolite.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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